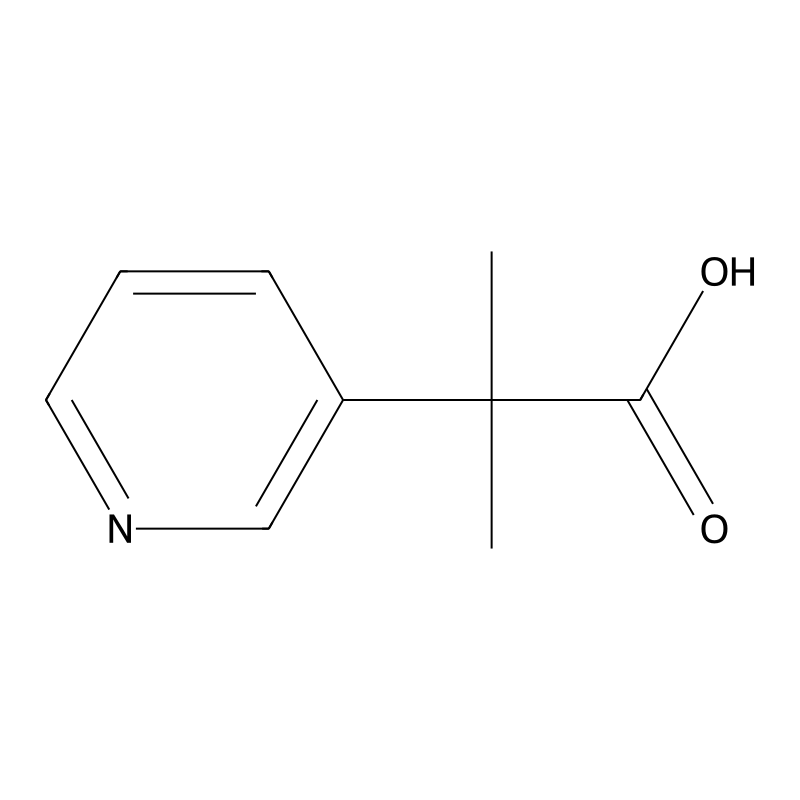

2-Methyl-2-(3-pyridinyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coordination Polymers Synthesis

Application: 3-Pyridinepropionic acid is used in the preparation of new coordination polymers of Ag, Cu, and Zn .

Methods: The compound reacts with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol to form the coordination polymers .

Results: The reaction results in the formation of new coordination polymers of Ag, Cu, and Zn .

Hydrothermal Synthesis of Coordination Polymers

Application: 3-Pyridinepropionic acid is used in the hydrothermal synthesis of coordination polymers .

Methods: The compound is used in the hydrothermal synthesis of coordination polymers, [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n .

Results: The hydrothermal synthesis results in the formation of coordination polymers, [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n .

2-Methyl-2-(3-pyridinyl)propanoic acid, with the molecular formula C₉H₁₁NO₂, is a compound characterized by a propanoic acid backbone substituted with a methyl group and a pyridine ring at the second carbon. This structural configuration contributes to its unique chemical properties and potential biological activities. The compound is recognized for its role in various chemical syntheses and as an intermediate in pharmaceutical applications.

The reactivity of 2-Methyl-2-(3-pyridinyl)propanoic acid is influenced by the presence of the carboxylic acid functional group and the pyridine moiety. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters, which are valuable in organic synthesis.

- Decarboxylation: Under certain conditions, this compound may undergo decarboxylation to yield 2-Methyl-3-(3-pyridinyl)propane.

- Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, making it a versatile building block for further chemical modifications .

Research indicates that 2-Methyl-2-(3-pyridinyl)propanoic acid exhibits biological activities that may be beneficial in pharmacological contexts. Its structural similarity to other biologically active compounds suggests potential roles in:

- Antihistamine Activity: Similar compounds have shown efficacy in treating allergic reactions, indicating that this compound could have similar properties .

- Neuroprotective Effects: Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Several methods have been developed for synthesizing 2-Methyl-2-(3-pyridinyl)propanoic acid:

- Direct Alkylation: Starting from pyridine derivatives, alkylation can occur using appropriate alkyl halides under basic conditions.

- Condensation Reactions: This compound can be synthesized through condensation reactions involving ketones and carboxylic acids, often catalyzed by acids or bases.

- Multi-step Synthesis: More complex synthetic routes may involve several steps, including protection-deprotection strategies to achieve the desired functional groups without unwanted side reactions .

The applications of 2-Methyl-2-(3-pyridinyl)propanoic acid are diverse:

- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceutical agents.

- Chemical Research: Used in laboratories for research purposes, particularly in studies related to drug development and organic synthesis.

- Agricultural Chemicals: Potential applications in developing agrochemicals due to its structural properties that may influence biological activity .

Interaction studies of 2-Methyl-2-(3-pyridinyl)propanoic acid focus on its binding affinities and mechanisms of action within biological systems. Preliminary findings suggest:

- Protein Binding: The compound may interact with specific proteins involved in metabolic pathways, influencing drug metabolism and efficacy.

- Receptor Interaction: Studies indicate potential interactions with histamine receptors, supporting its hypothesized antihistamine activity .

Several compounds share structural similarities with 2-Methyl-2-(3-pyridinyl)propanoic acid. These include:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 2-Methyl-2-(pyridin-4-yl)propanoic acid | Similar structure with different pyridine substitution | Potentially different biological activities |

| 3-Pyridylacetic Acid | Contains a pyridine ring and acetic acid | Known for anti-inflammatory properties |

| 4-Pyridylbutanoic Acid | Longer carbon chain with a pyridine ring | Investigated for neuroprotective effects |

The uniqueness of 2-Methyl-2-(3-pyridinyl)propanoic acid lies in its specific substitution pattern, which influences its reactivity and biological profile compared to these similar compounds .

The retrosynthetic analysis of 2-methyl-2-(3-pyridinyl)propanoic acid reveals multiple strategic disconnection approaches that can guide synthetic pathway selection. The target molecule contains a quaternary carbon center bearing both methyl groups and a carboxylic acid functionality, directly attached to the 3-position of a pyridine ring [1].

Alternative Disconnection Approaches: A secondary retrosynthetic pathway considers the formation of the quaternary carbon center through alpha-methylation of a preformed 3-pyridylacetic acid derivative. This approach utilizes the inherent reactivity of alpha-hydrogen atoms in carboxylic acid derivatives toward alkylation reactions [4]. The methylation can be achieved through classical enolate chemistry or modern metal-catalyzed methylation protocols.

Functional Group Interconversion Analysis: The carboxylic acid functionality can be introduced through multiple pathways, including ester hydrolysis, nitrile hydrolysis, or aldehyde oxidation. Each pathway offers distinct advantages in terms of reaction conditions and compatibility with the pyridine heterocycle [6].

Pyridine Ring Construction: An alternative approach involves constructing the pyridine ring from acyclic precursors containing the desired substitution pattern. This strategy employs multicomponent pyridine synthesis methodologies such as the Hantzsch reaction or Krohnke synthesis, allowing for direct incorporation of the propanoic acid side chain during ring formation [7] [8].

Laboratory-Scale Synthesis Protocols

Starting Materials and Reagents

Nucleophilic precursors encompass Meldrum's acids, methylmalonate esters, and cyanoacetate esters, which function as alpha-carbon alkylation sources [3]. Meldrum's acids demonstrate particular utility due to their dual reactivity, initially acting as nucleophiles for pyridine substitution and subsequently as electrophiles for ring-opening and decarboxylation [3] [9].

Methylating agents include methyl iodide, methanol, formaldehyde, and primary alcohols, enabling methyl group introduction through various mechanistic pathways [4] [10]. The choice of methylating agent significantly influences reaction selectivity and environmental impact considerations.

Catalytic systems employ Raney nickel, palladium complexes, and nickel-nickel oxide combinations for reaction facilitation and selectivity enhancement [4] [10]. These catalysts enable both heterogeneous and homogeneous reaction pathways, with Raney nickel demonstrating particular effectiveness in continuous flow methylation protocols [4].

Solvent systems utilize ethanol, methanol, tetrahydrofuran, and aqueous media for reaction medium optimization and solubility enhancement [3] [11]. The selection of appropriate solvents balances reaction efficiency with environmental sustainability considerations.

Reaction Conditions and Parameters

Grignard Addition to Pyridine-N-oxides proceeds under mild conditions at temperatures of 25-80°C at atmospheric pressure for 12-24 hours, achieving yields of 37-86% [12] [13]. This methodology demonstrates excellent regioselectivity for the 2-position of the pyridine ring and tolerates diverse functional groups. The reaction mechanism involves initial nucleophilic attack of the Grignard reagent on the activated pyridine-N-oxide, followed by ring-opening and subsequent cyclization [12].

Meldrum's Acid Three-Component Coupling operates at room temperature (20-25°C) under atmospheric pressure for 2-6 hours, delivering yields of 63-99% [3] [9]. This protocol offers exceptional functional group tolerance and enables one-pot synthesis of diverse pyridylacetic acid derivatives. The reaction proceeds through initial nucleophilic substitution of activated pyridine-N-oxides by Meldrum's acid derivatives, followed by nucleophilic ring-opening and decarboxylation [3].

Flow Chemistry Alpha-Methylation utilizes elevated temperatures of 180-200°C under pressures of 1-7 atmospheres for 0.5-2 hours, achieving yields of 67-95% [4]. This methodology offers significant advantages in terms of reaction time reduction, improved safety profiles, and enhanced catalyst utilization efficiency. The continuous flow setup enables precise temperature and residence time control, minimizing side reactions and maximizing product selectivity [4].

Direct Methylation with Raney Nickel requires high temperatures of 180-233°C at atmospheric pressure for extended reaction times of 44-212 hours, yielding 45-68% of desired products [4] [10]. While this approach demonstrates excellent regioselectivity for alpha-methylation, the prolonged reaction times and harsh conditions limit its synthetic utility for laboratory-scale preparations.

Asymmetric Hydrogenation employs moderate temperatures of 25-50°C under elevated pressures of 1-50 atmospheres for 6-24 hours, achieving enantioselectivities of 54-80% [14]. This methodology enables the preparation of chiral pyridine derivatives using rhodium-TangPhos catalyst systems, offering access to enantiomerically enriched products for pharmaceutical applications.

Purification Techniques

Crystallization serves as the primary purification method for 2-methyl-2-(3-pyridinyl)propanoic acid, achieving yield recoveries of 75-90% with purities of 85-95% [15]. The crystallization process typically employs polar protic solvents such as ethanol or methanol, with temperature-controlled cooling to optimize crystal formation and minimize impurity incorporation.

Column Chromatography provides high-resolution separation for isomeric mixtures, delivering yield recoveries of 80-95% with purities of 95-99% [3]. Silica gel stationary phases with gradient elution systems using ethyl acetate-hexane or methanol-dichloromethane solvent combinations effectively separate regioisomers and byproducts.

Extractive Distillation enables large-scale industrial purification with yield recoveries of 85-98% and purities of 90-98% [16] [17]. This technique particularly benefits from the use of high-boiling point solvents such as ethylene glycol or sulfolane as extractive agents to enhance separation efficiency [16].

Acid-Base Extraction utilizes pH-dependent solubility differences for separation from neutral and basic impurities, achieving yield recoveries of 70-85% with purities of 80-90% [18] [15]. The carboxylic acid functionality enables selective extraction into aqueous basic solutions, followed by acidification and organic solvent extraction for product recovery.

Recrystallization from Mixed Solvents provides final product purification with yield recoveries of 80-92% and purities of 95-99% [15]. Solvent systems such as ethanol-water or methanol-ether combinations optimize solubility-temperature relationships for maximum purification efficiency.

Scale-Up Considerations for Industrial Production

Heat Management represents a critical scale-up parameter due to the exothermic nature of many synthetic transformations [15] [19]. Laboratory-scale reactions utilizing simple heating mantles must transition to jacketed reactors with sophisticated cooling systems for industrial implementation. The heat transfer coefficients and surface area-to-volume ratios require careful optimization to prevent temperature excursions that could compromise product quality or reaction safety [15].

Mixing Efficiency transitions from magnetic stirring systems to mechanical agitation with optimized impeller designs [19]. Mass transfer limitations become increasingly significant at larger scales, necessitating computational fluid dynamics modeling to ensure adequate mixing throughout the reaction volume. The scaling relationships for power consumption and mixing time must be carefully evaluated to maintain reaction performance [15].

Catalyst Loading and Management evolves from simple catalyst addition to continuous catalyst regeneration systems [4] [10]. Raney nickel catalysts require specialized handling procedures for large-scale operations, including catalyst activation, regeneration protocols, and safe disposal methods. The economic optimization of catalyst usage becomes critical at industrial scales, with catalyst recycling systems providing significant cost advantages [4].

Solvent Recovery and Management necessitates the implementation of distillation columns and solvent purification systems [20] [17]. The economic viability of industrial processes strongly depends on effective solvent recovery, particularly for expensive solvents such as tetrahydrofuran. Environmental regulations and sustainability considerations drive the selection of recoverable and recyclable solvent systems [20].

Process Safety and Control requires automated safety systems and process analytical technology for real-time monitoring [15]. The handling of toxic reagents such as methyl iodide demands specialized containment and emergency response procedures. Continuous process monitoring enables rapid detection and mitigation of potential safety hazards [15].

Green Chemistry Approaches to Synthesis

Continuous Flow Synthesis emerges as a leading green chemistry approach, reducing waste generation by 10-20% while improving reaction yields and safety profiles [4] [11]. Flow chemistry enables precise control of reaction parameters, minimizing side product formation and eliminating the need for extensive work-up procedures. The technology demonstrates particular effectiveness for methylation reactions using Raney nickel catalysts, achieving superior atom economy compared to batch processes [4].

Aqueous Media Reactions eliminate the environmental impact of organic solvents while achieving yield improvements of 5-15% [11] [21]. Water-based multicomponent reactions provide highly desirable alternatives to traditional organic synthesis, leveraging hydrogen-bonding networks and hydrophobic interactions to enhance reaction rates. The development of water-compatible catalytic systems enables sustainable synthesis pathways with minimal environmental footprint [11].

Microwave-Assisted Synthesis delivers significant energy savings through reduced reaction times while improving yields by 15-25% [21] [22]. This technology enables rapid heating to optimal reaction temperatures, minimizing thermal decomposition and side reactions. The combination of microwave irradiation with one-pot multicomponent reactions provides excellent yields (82-94%) within dramatically shortened timeframes (2-7 minutes) [21] [22].

Solvent-Free Conditions eliminate solvent waste generation entirely while achieving modest yield improvements of 5-10% [11] [23]. These protocols typically employ solid-supported reagents or neat reaction conditions, reducing the overall environmental impact of synthetic processes. The development of mechanochemical approaches enables effective mixing and reaction progression without traditional solvents [23].

Ionic Liquid Catalysis provides recyclable catalytic systems with yield improvements of 10-30% and excellent environmental profiles [24]. Ionic liquids demonstrate dual functionality as both solvents and catalysts, with tunable properties enabling optimization for specific reaction requirements. The non-volatile nature of ionic liquids eliminates atmospheric emissions while enabling multiple recycling cycles [24].

Asymmetric Synthetic Routes

Rhodium-Catalyzed Asymmetric Hydrogenation employs chiral phosphine ligands such as TangPhos to achieve enantioselective reduction of 3-substituted pyridine derivatives [14]. This methodology delivers enantiomeric excesses of 54-80% under mild reaction conditions, enabling access to chiral 2-methyl-2-(3-pyridinyl)propanoic acid derivatives for pharmaceutical applications. The catalyst system demonstrates broad substrate scope and excellent functional group tolerance [14].

Chiral Auxiliary-Mediated Synthesis utilizes established chiral auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam for stereocontrolled alpha-alkylation reactions [25]. These approaches enable the preparation of enantiomerically pure products through diastereoselective transformations, followed by auxiliary removal to reveal the desired chiral propanoic acid derivatives. The methodology offers high levels of stereocontrol but requires additional synthetic steps for auxiliary installation and removal [25].

Enantioselective Grignard Addition employs chiral ligands such as (-)-sparteine in combination with phenylmagnesium chloride to achieve asymmetric addition to pyridine-N-oxides [12] [26]. This protocol delivers enantiomeric excesses of 54-80% while maintaining excellent regioselectivity for the desired substitution pattern. The methodology offers direct access to chiral pyridine derivatives without the need for auxiliary chemistry [12] [26].

Enzymatic Resolution utilizes stereoselective esterases or lipases for kinetic resolution of racemic 2-methyl-2-(3-pyridinyl)propanoic acid derivatives [27]. This biocatalytic approach enables the preparation of enantiomerically pure products under mild aqueous conditions, offering excellent environmental compatibility. The resolution efficiency depends on the substrate structure and enzyme selectivity, typically achieving >95% enantiomeric excess for the resolved product [27].